![molecular formula C19H17FN2O3 B2698994 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1209651-92-2](/img/structure/B2698994.png)
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxybenzyl)acetamide, also known as FLX-787 or Dynacirc CR, is a chemical compound that has been studied for its potential use in treating various medical conditions.
Scientific Research Applications
- Researchers have explored the compound’s potential as an anticancer agent. Its structural features may interfere with cancer cell growth, making it a candidate for further investigation in cancer therapy .
- The compound’s oxazolyl and isoxazolyl moieties suggest anti-inflammatory properties. It could potentially modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases .
- Some studies have investigated the compound’s impact on neuronal health. Its ability to cross the blood-brain barrier makes it intriguing for neurodegenerative diseases like Alzheimer’s or Parkinson’s .
- The acetamide group in the compound hints at analgesic (pain-relieving) effects. Researchers have explored its role in pain management, especially in chronic pain conditions .
- The compound’s unique structure may contribute to antimicrobial activity. Investigations have focused on its potential against bacteria, fungi, and other pathogens .
- Due to its lipophilic character, the compound could be incorporated into drug delivery systems. Researchers explore its use as a carrier for targeted drug delivery .
Anticancer Properties
Anti-Inflammatory Effects
Neuroprotective Activity
Analgesic Potential
Antimicrobial Applications
Drug Delivery Systems
properties
IUPAC Name |
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-24-15-8-6-13(7-9-15)12-21-19(23)11-14-10-18(25-22-14)16-4-2-3-5-17(16)20/h2-10H,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKKTCGRWFTUCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxybenzyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.